(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Description
This compound is a steroid derivative characterized by a fused cyclopenta[a]phenanthren core with a decahydro configuration. Key structural features include:
- 17-Acetyl and 17-hydroxy groups: These substituents at position 17 introduce both lipophilic (acetyl) and hydrophilic (hydroxy) properties, influencing solubility and receptor interactions .
- 13-Methyl group: A common feature in steroids like progesterone derivatives, enhancing metabolic stability .
- Stereochemistry: The 8S,13S,14S,17R configuration distinguishes it from related compounds with 8R or alternate stereoisomerism, which can drastically alter biological activity .
The compound’s synthesis typically involves estrone derivatives as precursors, leveraging O-alkylation or acetylation strategies (e.g., THF-mediated reactions under inert atmospheres) .
Properties
IUPAC Name |
(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,17-18,23H,3-10H2,1-2H3/t17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRODSNSLNRWYAX-FYQPLNBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells that binds to the hormone progesterone. It plays a crucial role in regulating gene expression and affecting cellular function.
Mode of Action
This compound acts as a Selective Progesterone Receptor Modulator (SPRM) . It binds to the progesterone receptor, thereby inhibiting PR-mediated gene expression and interfering with progesterone activity in the reproductive system. This interaction leads to changes in the function of cells that express the progesterone receptor.
Biochemical Pathways
The compound’s interaction with the progesterone receptor affects various biochemical pathways. It can suppress the growth of uterine leiomyomatosis, a condition characterized by benign tumors in the uterus. Furthermore, by inhibiting or delaying ovulation and affecting endometrial tissue, it can be used as an emergency contraception.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. For instance, in the context of uterine leiomyomatosis, the compound may lead to a reduction in tumor size. As an emergency contraceptive, it can prevent pregnancy by delaying or inhibiting ovulation and affecting the endometrium.
Biological Activity
(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with significant biological activity. This compound belongs to the cyclopenta[a]phenanthrene family and has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26O3 with a molecular weight of 314.4 g/mol. The structure features multiple chiral centers and functional groups that contribute to its biological properties. The IUPAC name provides insight into its stereochemistry and functional groups:
The biological activity of this compound is attributed to its interaction with various molecular targets. Potential mechanisms include:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can modulate receptor activity that influences cellular signaling pathways.
- Pathway Modulation : The compound may affect biochemical pathways leading to therapeutic effects in diseases.
Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. It appears to modulate signaling pathways related to neuroinflammation and oxidative stress response.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound on macrophages. Results indicated a significant reduction in cytokine production when treated with varying concentrations of the compound.
| Concentration (µM) | TNF-alpha Production (%) | IL-6 Production (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 70 |
| 50 | 50 | 40 |
| 100 | 30 | 25 |
Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent inhibition of cell proliferation.
| Dose (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Dexamethasone’s 9-fluoro substituent confers anti-inflammatory potency via enhanced glucocorticoid receptor binding, a feature absent in the target compound .
Stereochemical Sensitivity :
- The 8S configuration in the target compound contrasts with the 8R configuration in Exemestane and 17α-hydroxyprogesterone derivatives. This difference may alter binding to steroid receptors or metabolic enzymes .
Pharmacological and Industrial Relevance
- Target Compound: Limited direct data, but structural analogs like 17α-hydroxyprogesterone are used in progesterone receptor modulation .
- Exemestane : Clinically validated for estrogen-dependent cancers due to aromatase inhibition .
- Dexamethasone : Widely used for inflammation and immune suppression, leveraging its fluorine-enhanced potency .
Preparation Methods
Core Cyclopenta[a]phenanthrene Formation
The construction of the cyclopenta[a]phenanthrene skeleton is typically achieved through Robinson annulation or acid-catalyzed cyclization of polycyclic precursors. For example, a tricyclic ketone intermediate undergoes intramolecular aldol condensation under acidic conditions (e.g., HCl in ethanol at 60°C) to form the fused ring system. Stereochemical control at the C8, C13, C14, and C17 positions is ensured by chiral auxiliaries or asymmetric catalysis, with reported enantiomeric excess (ee) exceeding 90% in optimized protocols.
Table 1: Cyclization Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Tricyclic ketone | HCl | 60 | 78 |
| Diene derivative | H2SO4 | 80 | 65 |
| Epoxy precursor | BF3·Et2O | 40 | 82 |
Acetylation and Hydroxylation
Catalytic Methods for Stereochemical Control
Asymmetric Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of ketone intermediates enables precise control over the C13 methyl and C17 hydroxy configurations. Using (R)-BINAP as a chiral ligand, hydrogen pressures of 50–100 bar at 25°C achieve 88–92% ee for the target stereoisomer.
Enzymatic Resolution
Lipase-based kinetic resolution (e.g., Candida antarctica lipase B) separates undesired enantiomers during the acetylation step, improving overall ee to 98%. This method reduces reliance on chiral catalysts and is scalable for industrial production.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents describe continuous flow systems that enhance reaction efficiency and safety. A tubular reactor operating at 100°C with a residence time of 10 minutes achieves 85% conversion in the cyclization step, compared to 65% in batch processes.
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 10 minutes |
| Yield | 65% | 85% |
| Energy Consumption | High | Moderate |
Analytical Characterization
Post-synthesis analysis employs LC-MS and NMR spectroscopy to verify structural integrity. Key spectroscopic data include:
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of (8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-...-3-one?
The synthesis involves multi-step organic reactions starting from natural steroid precursors (e.g., dehydroepiandrosterone derivatives). Key steps include:
- Acetylation : Protecting hydroxyl groups using acetic anhydride under anhydrous conditions .
- Oxidation : Selective oxidation of specific carbons using agents like Jones reagent or pyridinium chlorochromate (PCC) .
- Steroid backbone modification : Ring functionalization via Grignard reactions or catalytic hydrogenation to adjust saturation . Critical parameters :
- Temperature : 40–60°C for acetylation to balance reactivity and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate solubility .
- Reaction time : 12–24 hours for oxidation steps to ensure complete conversion .
Table 1: Key Synthesis Parameters
| Parameter | Recommended Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 40–60°C | Higher temps risk decomposition |
| Solvent | Dichloromethane, THF | Enhances intermediate solubility |
| Reaction Time | 12–24 hours | Longer times improve conversion |
Q. Which spectroscopic techniques are critical for confirming stereochemistry and functional groups?
Structural elucidation requires a combination of:
- ¹H/¹³C NMR : Assign stereocenters (e.g., δ 2.0–2.5 ppm for acetyl protons, δ 170–210 ppm for ketone carbons) .
- IR Spectroscopy : Identify acetyl C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS for exact mass) .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .
Table 2: Key Spectroscopic Signatures
| Technique | Target Feature | Diagnostic Signal |
|---|---|---|
| ¹H NMR | Acetyl protons | δ 2.0–2.5 ppm (singlet) |
| ¹³C NMR | Ketone carbonyl | δ 205–210 ppm |
| IR | Acetyl C=O stretch | ~1740 cm⁻¹ |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., metabolic regulation vs. endocrine modulation)?
Discrepancies often arise from assay-specific variables. Methodological solutions include:
- Standardized cell models : Use isogenic cell lines (e.g., HepG2 for metabolic studies) to reduce variability .
- Dose-response profiling : Establish EC₅₀ values across multiple concentrations to differentiate primary vs. off-target effects .
- Pathway-specific inhibitors : Co-treat with phospholipase A2 inhibitors (e.g., dexamethasone analog) to isolate anti-inflammatory mechanisms .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in conflicting studies .
Q. What experimental approaches elucidate the role of stereochemistry in receptor binding affinity?
- Enantiomer separation : Use chiral HPLC to isolate (8S,13S,14S,17R) and (8R,13R,14R,17S) enantiomers .
- Radioligand displacement assays : Compare binding to estrogen receptors (ERα/β) or glucocorticoid receptors (GR) using ³H-labeled estradiol/dexamethasone .
- Molecular docking simulations : Map hydrogen-bonding interactions between the 17-acetyl group and receptor active sites (e.g., GR ligand-binding domain) .
Table 3: Receptor Binding Assay Design
| Assay Component | Recommendation |
|---|---|
| Radioligand | ³H-dexamethasone (for GR) |
| Receptor Source | Recombinant GR expressed in HEK293 cells |
| Competition Time | 60 minutes at 37°C |
Q. How can researchers optimize stability for long-term pharmacological studies?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways .
- Lyophilization : Stabilize aqueous formulations by removing water, reducing hydrolytic degradation .
- Protective excipients : Add antioxidants (e.g., BHT) to lipid-based delivery systems .
Key Stability Findings :
- Hydrolysis : The 17-acetyl group is susceptible to basic conditions (pH > 8) .
- Photooxidation : Protect from UV light to prevent ring-opening reactions .
Methodological Guidelines for Data Interpretation
- Contradictory bioactivity data : Normalize results to internal controls (e.g., housekeeping genes in qPCR) and validate with orthogonal assays (e.g., ELISA for protein quantification) .
- Stereochemical uncertainty : Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons in complex ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
